(2-(Cyclopropylmethoxy)phenyl)methanamine
Description
(2-(Cyclopropylmethoxy)phenyl)methanamine (CAS: 771572-58-8) is a substituted benzylamine derivative featuring a cyclopropylmethoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.2 g/mol . This compound is primarily utilized as an organic building block in pharmaceutical and agrochemical research. Its structural uniqueness arises from the cyclopropylmethoxy substituent, which confers steric and electronic effects that influence reactivity and biological activity.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACVTFBJIFJJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599151 | |
| Record name | 1-[2-(Cyclopropylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-58-8 | |
| Record name | 1-[2-(Cyclopropylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylmethoxy)phenyl)methanamine typically involves the reaction of 2-(cyclopropylmethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopropylmethoxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2-(Cyclopropylmethoxy)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Cyclopropylmethoxy)phenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with (2-(Cyclopropylmethoxy)phenyl)methanamine, differing in substituent positions or functional groups:
Key Observations:
- Steric Effects : The cyclopropylmethoxy group in the target compound introduces greater steric hindrance compared to simple methoxy or cyclopropyl substituents (e.g., in [1-(2-methoxyphenyl)cyclopropyl]methanamine) .
Target Compound:
- Limited synthesis details are available, but related compounds (e.g., –6) suggest methods involving Pd-catalyzed cross-coupling or DIBAL reductions for introducing cyclopropylmethoxy groups .
- Example: The hydrochloride salt (CAS: 2097884-29-0) is synthesized via acid treatment of the free base .
Analogues:
Physicochemical Properties
| Property | Target Compound | [1-(2-Methoxyphenyl)cyclopropyl]methanamine | (2,4,6-Trimethoxyphenyl)methanamine |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Likely polar aprotic solvents | Similar to target | Higher polarity due to methoxy groups |
| Stability | Stable under inert conditions | Sensitive to strong acids/bases | Hygroscopic due to multiple methoxy |
Notes:
- The hydrochloride salt of the target compound exhibits improved crystallinity and stability compared to the free base .
- Analogues with multiple methoxy groups (e.g., 2,4,6-trimethoxy) show reduced volatility due to increased hydrogen bonding .
Key Findings:
Biological Activity
The compound (2-(Cyclopropylmethoxy)phenyl)methanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula: CHNO
- Molecular Weight: 203.25 g/mol
- IUPAC Name: this compound
This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Antiproliferative Activity:
- Studies have shown that modifications to the phenyl ring can enhance the compound's ability to inhibit cell proliferation. For example, compounds with similar structures demonstrated IC values in the sub-micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
-
Enzyme Interaction:
- The compound is believed to interact with key enzymes and receptors in biological systems. It may act as a modulator of neurotransmitter systems, potentially influencing conditions such as depression or anxiety.
-
Neuropharmacological Effects:
- Preliminary studies suggest that this compound may have neuroprotective properties, possibly through the inhibition of specific neurotransmitter reuptake mechanisms, similar to established antidepressants.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Binding Affinity: The compound's structural features allow it to bind effectively to various molecular targets, including receptors and enzymes involved in cell signaling pathways.
- Modulation of Biological Pathways: By interacting with these targets, the compound may modulate pathways related to cell growth, apoptosis, and neurotransmitter release .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1: Antiproliferative Effects
-
Study 2: Neuropharmacological Assessment
- In vivo experiments indicated that the compound exhibited antidepressant-like effects in rodent models. Behavioral tests showed increased locomotor activity and reduced immobility in forced swim tests, suggesting potential efficacy in mood disorders.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
